molecular formula C11H20O2 B11753792 (3S,7S)-3,7-Dimethylnonane-4,6-dione

(3S,7S)-3,7-Dimethylnonane-4,6-dione

Cat. No.: B11753792
M. Wt: 184.27 g/mol
InChI Key: CJLGKQGYTBDGJZ-IUCAKERBSA-N
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Description

Context of Chiral β-Diketones in Contemporary Organic Synthesis

Chiral β-diketones are highly valued intermediates in modern organic synthesis. Their utility stems from the reactivity of the dicarbonyl moiety, which allows for a wide range of chemical transformations. These compounds can serve as precursors for the synthesis of more complex chiral molecules, including pharmaceuticals and natural products. The presence of the chiral centers allows for stereoselective reactions, where one stereoisomer is formed in preference to others. This level of control is paramount in the synthesis of biologically active molecules, where often only a single enantiomer exhibits the desired therapeutic effect.

Synthetic methodologies for preparing β-diketones are diverse and include the classical Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a base. masterorganicchemistry.com More advanced and stereoselective methods have also been developed, such as the asymmetric desymmetrization of prochiral 1,3-diketones and the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. researchgate.netacs.orgmdpi.com These methods are crucial for accessing enantiomerically pure β-diketones.

Stereochemical Significance of Diketones in Chemical Research

The stereochemistry of diketones is a field of active research due to the profound impact of chirality on a molecule's properties and interactions. In chiral diketones like (3S,7S)-3,7-Dimethylnonane-4,6-dione, the spatial arrangement of the substituents around the chiral centers dictates how the molecule interacts with other chiral molecules, such as enzymes or receptors in a biological system.

A key aspect of the stereochemical analysis of such molecules is Nuclear Magnetic Resonance (NMR) spectroscopy. In chiral molecules, protons that might appear chemically equivalent in an achiral environment can become non-equivalent, or "diastereotopic". masterorganicchemistry.commasterorganicchemistry.com For instance, the methylene (B1212753) protons (the -CH2- group) situated between the two chiral centers in a molecule like this compound are diastereotopic. This means they will have distinct chemical shifts in the 1H NMR spectrum, providing valuable information about the molecule's three-dimensional structure. masterorganicchemistry.commasterorganicchemistry.com The analysis of these diastereotopic protons can help in determining the relative stereochemistry of the chiral centers.

Overview of Academic Research on this compound and Analogues

Direct academic research specifically detailing the synthesis and properties of this compound is limited in readily available literature. However, significant research has been conducted on its structural analogues, providing valuable insights into its likely chemical behavior and synthetic accessibility.

One closely related analogue is 3,7-diethyl-3,7-dimethylnonane-4,6-dione. A synthetic method for this compound has been reported, which involves the reaction of N,N'-dimethoxy-N,N'-dimethylmalonamide with a Grignard reagent, 3-methylpentylmagnesium chloride, in the presence of a boron-based catalyst. chemicalbook.com This suggests that a similar approach, utilizing an appropriate Grignard reagent derived from 2-bromobutane, could potentially be employed for the synthesis of this compound.

The general properties of this compound can be inferred from publicly available chemical databases.

Table 1: Properties of this compound

Property Value Source
Molecular Formula C11H20O2 PubChem nih.gov
Molecular Weight 184.28 g/mol PubChem nih.gov
CAS Number 212791-15-6 PubChem nih.gov

| IUPAC Name | this compound | PubChem nih.gov |

The stereoselective synthesis of chiral β-diketones often employs chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. After the desired stereochemistry is established, the auxiliary is removed. This strategy provides a reliable method for controlling the absolute configuration of the final product. ethz.ch

Further research into the specific synthesis and stereochemical characterization of this compound would be beneficial to fully elucidate its properties and potential applications in the field of organic chemistry.

Table 2: List of Compound Names

Compound Name
This compound
3,7-diethyl-3,7-dimethylnonane-4,6-dione
N,N'-dimethoxy-N,N'-dimethylmalonamide
3-methylpentylmagnesium chloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(3S,7S)-3,7-dimethylnonane-4,6-dione

InChI

InChI=1S/C11H20O2/c1-5-8(3)10(12)7-11(13)9(4)6-2/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1

InChI Key

CJLGKQGYTBDGJZ-IUCAKERBSA-N

Isomeric SMILES

CC[C@H](C)C(=O)CC(=O)[C@@H](C)CC

Canonical SMILES

CCC(C)C(=O)CC(=O)C(C)CC

Origin of Product

United States

Stereoselective Synthetic Methodologies for 3s,7s 3,7 Dimethylnonane 4,6 Dione and Chiral Diketone Scaffolds

Foundational Synthetic Strategies for Chiral Diones

The initial approaches to synthesizing chiral diketones have laid the groundwork for more advanced and efficient methodologies. These foundational strategies primarily focus on diastereoselective and enantioselective transformations to install the desired stereocenters.

Diastereoselective Approaches to β-Diketones

Diastereoselective strategies aim to control the relative stereochemistry of newly formed stereocenters in a molecule that already contains one or more chiral centers. In the context of β-diketone synthesis, this often involves the reaction of a chiral substrate or the use of a chiral auxiliary to influence the stereochemical outcome of a bond-forming reaction.

One notable diastereoselective approach is the crotylation of β-diketones, which allows for the establishment of a second stereocenter in the resulting homoallylic alcohol products. nih.gov The stereochemical outcome of such reactions can be influenced by the geometry of the crotylating agent (E or Z) and the nature of the substrate. For instance, α-substitution on the β-diketone substrate can be leveraged in reactions that establish up to three stereocenters from simpler starting materials. nih.gov

The Claisen condensation is a classical method for forming β-diketones, and its diastereoselective variants have been explored. mdpi.commdpi.com By employing chiral starting materials, such as a chiral ester or ketone, it is possible to induce diastereoselectivity in the formation of the diketone product. The choice of base and reaction conditions can also play a crucial role in maximizing the diastereomeric excess. For example, the synthesis of diferrocenyl β-diketones has been achieved through a Claisen approach using lithium diisopropylamide (LDA) as the base. mdpi.com

Enantioselective Methodologies for Diketone Construction

Enantioselective methodologies are designed to create a specific enantiomer of a chiral product from achiral or racemic starting materials. This is often achieved through the use of chiral catalysts or reagents.

A powerful strategy for the enantioselective construction of biaryl compounds from 1,4-diketones involves a traceless central-to-axial chirality exchange. nih.gov This method relies on the highly selective transfer of central chirality to axial chirality during a double aromatization event, leading to chiral biphenols with high levels of enantiopurity. nih.gov The initial chiral 1,4-diketones can be prepared through enantioselective conjugate addition reactions. nih.gov

The desymmetric enantioselective reduction of cyclic 1,3-diketones is another effective method for generating chiral 3-hydroxy ketones, which are valuable synthetic intermediates. acs.org This approach utilizes chiral organocatalysts, such as P-stereogenic phosphinamides, to achieve high enantioselectivities and diastereoselectivities. acs.org The resulting chiral cyclic 3-hydroxy ketones possess an all-carbon chiral quaternary center. acs.org

Furthermore, direct asymmetric allylation of β-diketones represents a significant advancement in enantioselective synthesis. nih.gov This method overcomes the natural tendency of β-diketones to act as nucleophiles by utilizing their enol form to facilitate Brønsted acid activation. nih.gov This approach allows for the single-step synthesis of functionally and stereochemically complex products from readily available β-diketone starting materials with good to excellent levels of enantioselectivity. nih.gov

Enantioselective Method Key Feature Product Type
Central-to-Axial Chirality ExchangeTransfer of central chirality to axial chirality during aromatization. nih.govAxially chiral biaryls. nih.gov
Desymmetric Enantioselective ReductionUse of chiral organocatalysts to reduce prochiral diketones. acs.orgChiral cyclic 3-hydroxy ketones. acs.org
Asymmetric AllylationDirect, regioselective, and enantioselective allylation of β-diketones. nih.govChiral homoallylic alcohols. nih.gov

Advanced Reaction Methodologies in Asymmetric Diketone Synthesis

Building upon foundational strategies, advanced reaction methodologies offer greater efficiency, selectivity, and atom economy in the synthesis of chiral diketones. These include the use of sophisticated catalytic systems, multicomponent reactions, and classic name reactions adapted for asymmetric synthesis.

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

The use of small organic molecules (organocatalysts) and metal complexes as chiral catalysts has revolutionized asymmetric synthesis. These catalysts can facilitate a wide range of transformations with high enantioselectivity.

In the realm of metal catalysis, rhodium-catalyzed conjugate addition of arylzinc reagents to enones has been shown to be an effective method for preparing chiral enones, which can then be converted to chiral 1,4-diketones. nih.gov For example, the use of a [RhCl((R)-BINAP)]₂ catalyst in the presence of TMSCl allows for the synthesis of β-aryl substituted enones with good levels of enantioselectivity. nih.gov

Organocatalysis has also emerged as a powerful tool. For instance, P-stereogenic phosphinamides have been demonstrated to be potent organocatalysts for the desymmetric enantioselective reduction of cyclic 1,3-diketones, affording chiral cyclic 3-hydroxy ketones with high enantiomeric excess. acs.org Another example is the use of a proline-derived organocatalyst in conjunction with Cu(OTf)₂ for asymmetric aldol (B89426) reactions to produce chiral 1,3-keto alcohols with excellent enantioselectivity, which can be precursors to chiral diketones. nih.gov

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are one-pot processes where three or more starting materials react to form a product that incorporates most of the atoms of the reactants. nih.gov MCRs are highly convergent and offer significant advantages in terms of efficiency and diversity generation. While specific MCRs for the direct synthesis of (3S,7S)-3,7-Dimethylnonane-4,6-dione may not be widely reported, the principles of MCRs can be applied to construct complex chiral molecules that could be precursors to such diketones.

For example, the Ugi and Passerini reactions are well-known isocyanide-based MCRs that lead to the formation of peptide-like structures. organic-chemistry.orgnih.gov These reactions can be adapted for the synthesis of chiral molecules by using a chiral component, such as a chiral amine or carboxylic acid. The products of these reactions can then be further elaborated to yield chiral diketone scaffolds. The development of catalytic, enantioselective MCRs is an active area of research. nih.gov

Aldol and Acylation Reactions in Chiral Dione (B5365651) Assembly

Aldol and acylation reactions are fundamental carbon-carbon bond-forming reactions that are instrumental in the assembly of diketone frameworks.

The aldol reaction, which involves the reaction of an enol or enolate with a carbonyl compound, is a powerful method for constructing β-hydroxy ketones, which can be oxidized to β-diketones. ijpras.com Asymmetric aldol reactions, using chiral catalysts or auxiliaries, can provide access to chiral β-hydroxy ketones with high stereocontrol. nih.govelsevierpure.com The Zimmerman-Traxler model is often used to predict the stereochemical outcome of metal-enolate-based aldol reactions, where a chair-like transition state is proposed. harvard.edu The geometry of the enolate (E or Z) dictates the relative stereochemistry (anti or syn) of the aldol adduct. harvard.edu

Acylation reactions, such as the Claisen condensation, involve the reaction of an enolate with an acylating agent, typically an ester or acid chloride, to form a β-dicarbonyl compound. mdpi.comijpras.com The stereoselective acylation of chiral enolates or the use of chiral acylating agents can lead to the formation of chiral β-diketones. For instance, the acylation of β-alkylketones with acid chlorides in the presence of a base is a known method for preparing β-diketones. ijpras.com

Reaction Type Key Transformation Relevance to Chiral Diones
Aldol Reaction Formation of a β-hydroxy ketone from an enolate and a carbonyl compound. youtube.comSynthesis of chiral β-hydroxy ketone precursors that can be oxidized to chiral β-diketones. ijpras.com
Acylation Reaction Formation of a β-dicarbonyl compound from an enolate and an acylating agent. mdpi.comijpras.comDirect synthesis of β-diketones; can be made stereoselective.

Cycloaddition and Cyclization Strategies for Diketone Systems

The construction of diketone systems, particularly those with defined stereochemistry, can be effectively achieved through cycloaddition and cyclization reactions. These methods offer powerful ways to form cyclic precursors or directly install the diketone functionality within a ring system, often with high levels of stereocontrol.

Cycloaddition reactions, such as the Diels-Alder and hetero-Diels-Alder reactions, are cornerstone strategies for building complex molecular architectures. For instance, the asymmetric [4+2]-cycloaddition of vinyl azides with unsaturated ketone esters, catalyzed by copper(II) complexes, can produce chiral cyclic azides that are precursors to functionalized cyclic ketones d-nb.info. While not a direct synthesis of a 1,3-diketone, these cyclic ketone products can be elaborated into more complex dicarbonyl structures. The inverse-electron-demand hetero-Diels-Alder reaction, in particular, has been used to react α-aryl substituted vinyl azides with unsaturated keto esters to yield chiral azido dihydropyrans with excellent enantioselectivity d-nb.info.

Another powerful approach involves dipolar cycloaddition reactions. For example, a strategy involving dipolar cyclization followed by fragmentation has been developed for the asymmetric synthesis of chiral eight-membered lactams, showcasing how complex ring systems can be built with high stereocontrol chinesechemsoc.org. The principles of controlling stereochemistry in such cyclizations are applicable to the synthesis of carbocyclic diketones.

Intramolecular cyclization strategies are also prevalent. Michael-type cyclizations of substrates like 2-halohydrazone acetates with 1,3-dicarbonyl compounds have been reported mdpi.com. Furthermore, cascade reactions, such as an iodine-promoted cascade involving imination, halogenation, cyclization, and ring contraction, have been developed to synthesize 3,4-dicarbonyl-substituted pyrazoles from 1,3-dicarbonyl compounds mdpi.com.

StrategyReactantsKey FeaturesProduct Type
Asymmetric [4+2] CycloadditionVinyl azides and unsaturated ketone estersCopper(II)-catalyzed, excellent enantioselectivities.Chiral azido dihydropyrans or azido octahydronaphthalenes. d-nb.info
Dipolar Cyclization/FragmentationAminophenyl allyl alcohols and 2-acyl cyclobutanonesIr/Zn/base catalysis, enantio- and diastereoselective.Chiral eight-membered lactams. chinesechemsoc.org
Michael-Type Cyclization2-halohydrazone acetates and 1,3-dicarbonyl compoundsForms heterocyclic systems.N-arylpyrazolyl diketones. mdpi.com
Iodine-Promoted Cascade1,3-dicarbonyl compounds and oxamic acid thiohydrazidesCascade imination/halogenation/cyclization/ring contraction.Biologically active pyrazolyl oxoamides. mdpi.com

Chiral Auxiliary-Based and Substrate-Controlled Stereochemistry in Diketone Synthesis

Achieving high levels of stereoselectivity in the synthesis of acyclic chiral diketones like this compound often relies on the use of chiral auxiliaries or leveraging substrate-inherent stereochemistry.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and ideally recycled. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric aldol reactions, which can be adapted for the synthesis of β-hydroxy ketones, direct precursors to β-diketones. wikipedia.orgblogspot.com The auxiliary controls the geometry of the enolate and the facial selectivity of its reaction with an electrophile. blogspot.com For example, the enolization of an N-acyl oxazolidinone with a Lewis acid like Bu₂BOTf and a hindered base typically favors the formation of a Z-enolate, which then reacts from a specific face due to the steric hindrance of the auxiliary. blogspot.com

Amino acid-derived auxiliaries are also effective. In the Schöllkoff reaction, a "chiral glycine equivalent" derived from glycine and valine is deprotonated and reacted with an electrophile, where the bulky side group of the valine directs the approach of the electrophile. blogspot.com Axially chiral auxiliaries, such as 1,1'-Binaphthyl-2,2'-diol (BINOL), have also been employed to control the stereochemistry of alkylation reactions to form enantiomerically enriched products. wikipedia.org

Chiral Auxiliary TypeExampleKey ApplicationMechanism of Control
OxazolidinonesEvans AuxiliariesAsymmetric Aldol ReactionsSteric hindrance directs the approach of the electrophile to a chelated Z-enolate. wikipedia.orgblogspot.com
Amino Acid-DerivedSchöllkoff System (from Valine)Asymmetric α-Amino Acid SynthesisSteric interactions from the amino acid side chain block one face from electrophilic attack. blogspot.com
Axially Chiral Diols(R)-BINOLAlkylation of Glycine DerivativesAxial chirality creates a biased environment for the reaction. wikipedia.org
Sulfinamidetert-ButanesulfinamideSynthesis of Chiral AminesUsed to prepare chiral imines, which undergo diastereoselective addition.

Substrate-controlled synthesis represents another powerful paradigm. In this approach, existing stereocenters within the substrate dictate the stereochemical outcome of subsequent reactions. A notable example is the point-to-axial chirality transfer observed in the ring-opening of optically active dihydrophenanthrene-9,10-diols to form axially chiral biaryl diketones. nih.gov In these reactions, the pre-existing point chirality of the diol is relayed to create axial chirality in the diketone product with high fidelity. nih.gov This strategy of chirality relay demonstrates how stereochemical information can be effectively transferred from one part of a molecule to another, providing a route to enantiomerically enriched products without the need for an external chiral source. nih.gov

Scalability and Efficiency Considerations in Preparative Diketone Synthesis

One promising approach for large-scale synthesis is the use of "soft enolization" for the C-acylation of ketones. This method avoids the pre-formation of enolates and can be conducted with crude acid chlorides in the presence of reagents like MgBr₂·OEt₂ and i-Pr₂NEt. organic-chemistry.org By eliminating the need to purify the acylating agent, this process becomes more cost-effective and operationally simpler, making it well-suited for larger-scale applications. organic-chemistry.org The scalability of this specific method has been validated, showing consistent yields in reactions scaled up from millimoles to several grams. organic-chemistry.org

Biocatalysis offers another avenue for scalable and efficient synthesis. A kinetic resolution process using a wild-type ketoreductase (KRED) enzyme was successfully developed for the synthesis of a sterically hindered chiral ketone. acs.org This process was scaled from 5 grams to 0.8 kilograms, demonstrating the industrial potential of enzymatic methods. acs.org The high selectivity of the enzyme allowed for the production of the desired ketone enantiomer with greater than 99% enantiomeric excess (ee). acs.org

The stereoselective synthesis of axially chiral diketones via ring-opening has also been demonstrated on a gram scale. nih.gov A reaction starting with 3.0 mmol of the diol precursor successfully yielded the chiral diketone product with high yield and complete chirality transfer, indicating the method's practicality for preparing significant quantities of material. nih.gov

MethodologyKey FeaturesDemonstrated ScaleAdvantages for Scalability
Soft Enolization/AcylationUses crude acid chlorides; no prior enolate formation. organic-chemistry.orgValidated on a multi-gram scale. organic-chemistry.orgCost-effective, operationally simple. organic-chemistry.org
Biocatalytic Kinetic ResolutionHighly enantioselective reduction using a KRED enzyme. acs.orgSuccessfully scaled to 0.8 kg. acs.orgHigh enantioselectivity (>99% ee), environmentally benign conditions. acs.orgacs.org
Chirality Relay Ring-OpeningPoint-to-axial chirality transfer. nih.govDemonstrated on a gram-scale (3.0 mmol). nih.govHigh yield and excellent chirality transfer. nih.gov

Analytical Methodologies for Stereochemical Characterization of 3s,7s 3,7 Dimethylnonane 4,6 Dione and Analogues

Determination of Enantiomeric Excess (ee) in Chiral Diones

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater amounts than the other. masterorganicchemistry.com Its determination is fundamental in asymmetric synthesis and for the characterization of chiral compounds. masterorganicchemistry.comnih.gov An ee of 100% signifies an enantiomerically pure sample, while a racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%. masterorganicchemistry.com The accurate quantification of ee for chiral diones like (3S,7S)-3,7-dimethylnonane-4,6-dione is essential for understanding their chemical and biological properties. A variety of analytical methods are available for this purpose, broadly categorized into chromatographic and spectroscopic techniques. heraldopenaccess.us

Chromatographic Techniques for Chiral Resolution

Chromatographic methods are powerful tools for the separation of enantiomers, a process known as chiral resolution. chiralpedia.comnumberanalytics.com These techniques rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP). chiralpedia.com The choice of chromatographic method depends on the volatility and thermal stability of the analyte. chiralpedia.com

Chiral High-Performance Liquid Chromatography (HPLC) is a predominant technique for the enantioseparation of a wide range of compounds, including chiral diones. chiralpedia.comrsc.org This method utilizes a column packed with a chiral stationary phase (CSP) and a liquid mobile phase. chiralpedia.com The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. chiralpedia.com The development of a multitude of CSPs has significantly advanced the field of chiral HPLC, making it a versatile and widely applicable technique. rsc.org For dione (B5365651) compounds, such as piperidine-2,6-diones, baseline separation has been achieved using specific CSPs and mobile phase compositions, highlighting the importance of method development for successful resolution. nih.gov The chiral recognition mechanisms often involve hydrogen bonding and π-π interactions between the analyte and the CSP. nih.gov

Table 1: Key Aspects of Chiral HPLC for Enantiomeric Resolution

FeatureDescription
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. chiralpedia.com
Stationary Phase A solid support chemically bonded with a chiral selector. A wide variety of CSPs are commercially available. rsc.org
Mobile Phase A liquid solvent or mixture of solvents that carries the analyte through the column.
Detection Commonly uses UV or fluorescence detectors. heraldopenaccess.usuma.es Chiroptical detectors like Circular Dichroism (CD) can also be employed. heraldopenaccess.us
Applicability Effective for a broad range of compounds, including non-volatile and thermally unstable molecules. chiralpedia.com

Gas Chromatography (GC) is another powerful technique for the separation of volatile and thermally stable enantiomers. numberanalytics.comnih.gov Chiral GC columns typically incorporate a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which allows for the selective interaction and separation of enantiomers. gcms.czchromatographyonline.com The separation mechanism can involve hydrogen bonding, coordination, and inclusion phenomena. nih.gov For the analysis of chiral compounds, GC can be used in two primary ways: directly, using a chiral column, or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net The choice between direct and indirect methods depends on the physicochemical properties of the target compounds. researchgate.net

Table 2: Comparison of Direct and Indirect Chiral GC Methods

MethodDescriptionAdvantagesDisadvantages
Direct Utilizes a chiral stationary phase (CSP) to separate enantiomers. researchgate.netSimpler sample preparation.Requires specialized and often expensive chiral columns. researchgate.net
Indirect Involves derivatization with a chiral reagent to form diastereomers, which are then separated on an achiral column. researchgate.netCan be performed on standard GC instruments.Derivatization step can be time-consuming and may introduce analytical errors. d-nb.info

Capillary Electrophoresis (CE) has emerged as a highly efficient technique for chiral separations, particularly for polar and charged compounds. chromatographytoday.comresearchgate.net In chiral CE, a chiral selector is added to the background electrolyte, which fills the capillary. chromatographytoday.com The enantiomers form transient, diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and, consequently, separation. chromatographytoday.comnih.gov Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their broad applicability. springernature.com The technique offers high resolution and requires only small sample volumes. researchgate.netmdpi.com

The separation in chiral CE is influenced by several factors, including the type and concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage. nih.gov This allows for a high degree of method optimization to achieve the desired separation.

Spectroscopic Methods for Enantiomeric Discrimination and Quantification

Spectroscopic methods offer an alternative approach to chromatographic techniques for determining enantiomeric excess. These methods are often faster as they may not require a physical separation of the enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric excess. unipi.itnih.gov Since the NMR spectra of enantiomers in an achiral solvent are identical, a chiral environment must be created to induce diastereomeric interactions that result in distinguishable signals. d-nb.info This is achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.gov

Chiral Solvating Agents (CSAs) are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction leads to different chemical shifts for the corresponding protons in the two enantiomers, allowing for their quantification by integrating the respective signals. rsc.org The use of CSAs is often preferred as it is a non-destructive method and does not require a chemical modification of the analyte. nih.gov A variety of CSAs have been developed for the enantiodiscrimination of different classes of compounds, including carboxylic acids. researchgate.net

Chiral Derivatizing Agents (CDAs), on the other hand, react covalently with the enantiomers to form stable diastereomers. wikipedia.org These diastereomers have distinct NMR spectra and can be readily distinguished and quantified. wikipedia.org While effective, this method requires a chemical reaction and subsequent purification, which can be a drawback. d-nb.info

Table 3: Comparison of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs) in NMR Spectroscopy

FeatureChiral Solvating Agents (CSAs)Chiral Derivatizing Agents (CDAs)
Interaction Non-covalent, forming transient diastereomeric complexes. nih.govCovalent, forming stable diastereomers. wikipedia.org
Procedure Simple addition of the CSA to the NMR sample. nih.govRequires a chemical reaction to form the derivative. d-nb.infowikipedia.org
Analyte The original analyte is observed and can be recovered. d-nb.infoThe analyte is chemically modified. d-nb.info
Signal Separation The magnitude of the chemical shift difference (Δδ) can be small.Generally provides larger and more easily quantifiable signal separation.
Potential Issues Peak overlap between the CSA and the analyte can occur. d-nb.infoThe derivatization reaction may not go to completion or may cause racemization.
Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate chiral molecules. researchgate.net It relies on the differential absorption of left and right circularly polarized light by a chiral compound. researchgate.net For a molecule to be ECD active, it must either contain an inherently chiral chromophore or have a chromophore in an asymmetric environment. researchgate.net

In the context of chiral diketones like this compound, the carbonyl groups act as chromophores. The spatial arrangement of these groups in a chiral environment leads to a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule.

Key Research Findings:

Computational Support: The accuracy of ECD in determining absolute configuration is significantly enhanced by computational methods, particularly Density Functional Theory (DFT). frontiersin.orgnih.gov By calculating the theoretical ECD spectrum for a known configuration and comparing it to the experimental spectrum, the absolute configuration can be confidently assigned. nih.govdntb.gov.ua

Derivatization: In cases where the inherent ECD signal is weak, derivatization of the chiral molecule with a suitable chromophore can be employed to enhance the signal and facilitate analysis using the exciton (B1674681) chirality method. nih.gov

Table 1: Application of ECD Spectroscopy in Chiral Analysis

FeatureDescriptionReference
PrincipleDifferential absorption of left and right circularly polarized light. researchgate.net
RequirementPresence of a chiral chromophore or a chromophore in an asymmetric environment. researchgate.net
ApplicationDetermination of absolute configuration and enantiomeric purity. researchgate.netnih.gov
Supporting TechniqueDensity Functional Theory (DFT) calculations for spectral prediction. frontiersin.orgnih.govdntb.gov.ua
Fluorescence-Based Enantiomeric Assays

Fluorescence-based assays offer a highly sensitive method for the determination of enantiomeric composition. acs.orgnih.gov These assays typically involve the use of a chiral fluorescent sensor that interacts differently with the two enantiomers of an analyte, leading to a measurable change in fluorescence intensity. acs.org

For chiral diketones, a suitable chiral fluorescent sensor would form diastereomeric complexes with the (3S,7S) and (3R,7R) enantiomers, resulting in distinct fluorescence responses. This difference in fluorescence can be used to quantify the enantiomeric excess of the sample.

Key Research Findings:

Simultaneous Determination: Advanced fluorescent sensors have been developed that allow for the simultaneous determination of both the concentration and enantiomeric composition of a chiral substrate with a single measurement. acs.org These sensors exhibit high sensitivity at one emission wavelength and high enantioselectivity at another. acs.org

Fluorescence-Detected Circular Dichroism (FDCD): This technique combines the principles of fluorescence and circular dichroism. mdpi.com It measures the differential fluorescence intensity resulting from the differential absorption of circularly polarized light, offering enhanced sensitivity for chiral detection. mdpi.com

Chiral Molecular Micelles: Novel fluorescent chiral molecular micelles (FCMMs) have been synthesized and used as chiral selectors for the enantiomeric recognition of non-fluorescent chiral molecules. nih.govnih.gov The formation of diastereomeric complexes between the FCMMs and the analyte enantiomers leads to observable differences in fluorescence emission spectra. nih.gov

Table 2: Characteristics of Fluorescence-Based Enantiomeric Assays

MethodPrincipleAdvantagesReference
Chiral Fluorescent SensorsDifferential interaction of a chiral sensor with enantiomers, leading to changes in fluorescence.High sensitivity, potential for simultaneous concentration and enantiomeric excess determination. acs.orgscilit.com
Fluorescence-Detected Circular Dichroism (FDCD)Measurement of differential fluorescence intensity upon excitation with circularly polarized light.Increased sensitivity and specificity for chiral detection. mdpi.com
Fluorescent Chiral Molecular Micelles (FCMMs)Use of self-assembling chiral micelles to create a chiral environment for enantiomeric recognition.Applicable to non-fluorescent analytes, high sensitivity. nih.govnih.gov
Mass Spectrometry (MS) in Chiral Analysis

While conventional mass spectrometry is generally considered "chirally blind," meaning it cannot distinguish between enantiomers, several MS-based methods have been developed for chiral analysis. spectroscopyonline.com These methods often involve the use of a chiral selector or a chiral derivatizing agent to create diastereomeric species that can be differentiated by mass spectrometry.

Key Research Findings:

Coupling with Chiral Chromatography: A common approach is to couple mass spectrometry with a chiral separation technique such as gas chromatography (GC) or liquid chromatography (LC) using a chiral stationary phase. nih.gov This allows for the separation of enantiomers before they enter the mass spectrometer for detection and quantification. nih.gov

Mass-Selected Photoelectron Circular Dichroism (MS-PECD): This innovative technique allows for the direct, enantiomer-specific identification of chiral molecules in a mixture without prior separation. spectroscopyonline.com By measuring the photoelectron circular dichroism of mass-selected ions, the chirality of a compound with a specific mass can be determined. spectroscopyonline.com

Direct Sample Inlet (DI)-MS: For non-volatile or high molecular weight compounds, a direct sample inlet can be used to introduce the sample directly into the mass spectrometer. youtube.com While not inherently chiral, this technique can be used in conjunction with chiral derivatization to analyze the stereochemistry of molecules like diketones.

Table 3: Mass Spectrometry Techniques in Chiral Analysis

TechniqueDescriptionApplication to DiketonesReference
GC-MS/LC-MS with Chiral Stationary PhaseEnantiomers are separated chromatographically before detection by MS.Effective for quantifying the enantiomeric ratio of volatile or soluble diketone derivatives. nih.gov
Mass-Selected Photoelectron Circular Dichroism (MS-PECD)Direct chiral analysis of ions in the gas phase based on their interaction with circularly polarized light.A potential future method for the direct chiral analysis of this compound without derivatization. spectroscopyonline.com
Direct Inlet-MS with Chiral DerivatizationChemical reaction with a chiral agent to form diastereomers that can be distinguished by their mass spectra.Useful for analyzing the chirality of diketones that are not amenable to GC or LC. youtube.com

Assignment of Absolute Configuration (AC) for Chiral Diketones

The unambiguous determination of the absolute configuration of chiral molecules is a fundamental aspect of stereochemical analysis. researchgate.net For chiral diketones, several chiroptical and computational methods are employed to assign the (S,S) or (R,R) configuration.

Key Research Findings:

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is a powerful tool for determining the absolute configuration of chiral molecules in solution. dntb.gov.uanih.gov By comparing the experimental VCD spectrum with the spectrum predicted by DFT calculations for a specific enantiomer, the absolute configuration can be reliably assigned. nih.gov

Combined ECD and Computational Approach: The combination of experimental ECD spectra with DFT calculations is a widely used and reliable method for assigning the absolute configuration of chiral natural products and synthetic compounds. frontiersin.orgnih.govunibs.it The calculated ECD spectrum for a known stereoisomer is matched with the experimental data to determine the absolute configuration of the analyte. nih.gov

X-ray Crystallography: When a single crystal of a chiral compound can be obtained, X-ray crystallography provides an absolute and highly reliable method for determining the three-dimensional structure, including the absolute configuration. researchgate.net However, this method is limited to crystalline materials. researchgate.net

Understanding Chiral Recognition Mechanisms in Analytical Separations

The separation of enantiomers in chromatographic and electrophoretic techniques relies on the principle of chiral recognition, where a chiral selector interacts differently with the two enantiomers of a chiral analyte. researchgate.net Understanding these interactions is crucial for developing and optimizing chiral separation methods. researchgate.net

Key Research Findings:

Three-Point Interaction Model: A widely accepted model for chiral recognition is the three-point interaction model, which posits that at least three simultaneous interactions between the chiral selector and one of the enantiomers are necessary for chiral discrimination. researchgate.net These interactions can include hydrogen bonds, dipole-dipole interactions, steric hindrance, and π-π stacking.

Role of the Mobile Phase: The composition of the mobile phase in liquid chromatography or the background electrolyte in capillary electrophoresis can significantly influence chiral recognition. researchgate.net Solvents can compete for interaction sites on the chiral selector or alter the conformation of the analyte, thereby affecting the separation.

Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available for the separation of enantiomers. nih.gov These include polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrin-based CSPs, and macrocyclic glycopeptide CSPs. ethernet.edu.et The choice of CSP depends on the specific properties of the analyte to be separated. For chiral diketones, CSPs that can engage in hydrogen bonding and dipole-dipole interactions are often effective.

Table 4: Key Factors in Chiral Recognition

FactorDescriptionRelevance to Diketone SeparationReference
Chiral SelectorA chiral molecule or stationary phase that interacts diastereomerically with the enantiomers of the analyte.The choice of a suitable chiral selector with complementary interaction sites is essential. researchgate.netethernet.edu.et
Intermolecular ForcesHydrogen bonding, dipole-dipole interactions, steric repulsion, and van der Waals forces.The keto-enol tautomerism of diketones can influence hydrogen bonding interactions. researchgate.netresearchgate.net
Mobile/Stationary Phase EnvironmentThe solvent and additives can modulate the strength and nature of the chiral interactions.Optimization of the mobile phase is critical for achieving good enantioseparation. researchgate.net

Computational and Theoretical Studies on 3s,7s 3,7 Dimethylnonane 4,6 Dione Stereoisomers and Diketone Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural and Electronic Properties of Chiral Diketones

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the structural and electronic characteristics of chiral diketones. rsc.orggrowingscience.com DFT methods are used to predict optimized molecular geometries, including bond lengths and angles, and to describe the electronic landscape of these molecules. nih.gov For β-diketones, a key feature is the tautomeric equilibrium between the diketo and enol forms, with the enol form often stabilized by a strong intramolecular hydrogen bond. mdpi.comresearchgate.net

DFT calculations can reliably model these structures and provide insights into their electronic properties. nih.govrsc.org Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. These calculations help in understanding how substituents and chirality influence the electron distribution and reactivity of the diketone moiety. growingscience.com For instance, studies on various β-diketone derivatives use DFT to connect their intrinsic electronic properties to their chemical and biological activities. nih.gov

Table 1: Representative Global Electronic Properties Calculated for Diketone Systems using DFT

Property Description Typical Application
Chemical Potential (μ) Represents the escaping tendency of electrons from a system. Predicts the direction of electron flow in a reaction. mdpi.com
Chemical Hardness (η) Measures the resistance to change in electron distribution. Indicates the stability of the molecule. mdpi.com
Electrophilicity (ω) Describes the ability of a species to accept electrons. Quantifies the electrophilic nature of the diketone. mdpi.com

This table is illustrative, based on typical descriptors calculated in DFT studies of reactive molecules. growingscience.commdpi.com

Conformational Analysis and Energetic Landscapes of Chiral Diketones

Chiral diketones, due to the presence of multiple single bonds, can exist in numerous conformations arising from bond rotation. libretexts.org Conformational analysis is the study of the energies of these different spatial arrangements, or conformers, and their relative populations at equilibrium. libretexts.orglibretexts.org Even in molecules without chiral centers, chiral conformations can exist, such as the gauche conformers of butane. libretexts.org For a molecule like (3S,7S)-3,7-Dimethylnonane-4,6-dione, the interplay between the chiral centers and the flexible backbone creates a complex energetic landscape.

Computational methods are employed to map this landscape by calculating the potential energy of the molecule as a function of its dihedral angles. libretexts.org This allows for the identification of low-energy, stable conformers and the higher-energy transition states that separate them. The relative stability of conformers is influenced by factors like torsional strain (from eclipsing bonds) and steric interactions (crowding of bulky groups). libretexts.org In a sample, the molecule will exist as an equilibrium mixture of its various conformers, with the most stable ones predominating. libretexts.org Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates how it interacts with other molecules, including catalysts and biological receptors.

Theoretical Prediction of Stereoselectivity and Regioselectivity in Organic Reactions Involving Diketones

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. acs.org In reactions involving unsymmetrical diketones, questions of regioselectivity (which carbonyl group reacts) and stereoselectivity (which stereoisomer is formed) are paramount. Theoretical models can predict and rationalize these selectivities by analyzing the transition states of competing reaction pathways. mdpi.comnih.gov

The regioselectivity in reactions such as the allylation of unsymmetrical β-diketones can be predicted by comparing the activation energies of the possible transition states. nih.gov For example, in reactions pitting a conjugated ketone against an alkyl ketone, the reaction often occurs preferentially at the alkyl ketone. This preference can be rationalized by computational models which show that the transition state leading to this product maintains favorable electronic conjugation. nih.gov Frontier Molecular Orbital (FMO) theory is another approach used to explain regioselectivity in reactions like the Diels-Alder reaction. wikipedia.org

Similarly, stereoselectivity is determined by the energy difference between diastereomeric transition states. The reaction proceeds through the lowest-energy transition state, leading to the major product. acs.org DFT calculations have been successfully used to analyze the factors controlling stereoselectivity in complex cascade reactions, showing that even if initial steps are reversible, the final stereochemical outcome is determined by the lowest energy irreversible transition state. acs.org

Table 2: Example of Theoretical vs. Experimental Regioselectivity in Diketone Allylation

Substrate Theoretical Favored Product Experimental Outcome Rationale
Aryl-Alkyl β-Diketone Allylation at alkyl ketone Excellent regioselectivity for alkyl ketone addition Transition state maintains aryl conjugation. nih.gov
Alkyl-Alkyl β-Diketone Little to no preference Little to no regioselectivity Steric and electronic factors are similar for both sites. nih.gov

This table synthesizes findings from studies on unsymmetrical β-diketones to illustrate the predictive power of computational models. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States in Diketone Chemistry

Understanding a chemical reaction requires a detailed picture of its mechanism—the sequence of elementary steps through which reactants are converted into products. nih.gov Computational modeling allows chemists to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. ucsb.edu A transition state is a high-energy, transient configuration that corresponds to the energy maximum along the reaction coordinate. ucsb.eduyoutube.com

DFT calculations are widely used to locate and characterize transition state structures. ucsb.edu By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the reaction rate. nih.govacs.org This approach has been applied to various reactions involving diketones, such as reductions, cycloadditions, and radical couplings. cdnsciencepub.comacs.org For instance, in the reduction of bicyclo[3.3.1]nonane diketones, transition-state calculations showed that the reactivity of the two different carbonyl groups was nearly identical, a finding that helped to refine the understanding of the reaction's stereoselectivity. cdnsciencepub.com In some cases, the stability of a reaction intermediate can be a good predictor of reactivity, potentially eliminating the need for more complex transition state calculations. nih.govacs.org

In Silico Studies of Chiral Recognition Phenomena in Diketone Systems

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. researchgate.netnih.gov This phenomenon is the basis for enantioselective catalysis and the specific interactions of drugs with biological targets. nih.gov In silico methods, such as molecular docking and molecular dynamics simulations, are used to study these recognition events at the molecular level. nih.govmdpi.com

These studies model the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) between a chiral diketone and a chiral selector, such as a protein's active site or a chiral catalyst. researchgate.netmdpi.com By calculating the binding energies of the two diastereomeric complexes (e.g., R-diketone with S-selector vs. S-diketone with S-selector), researchers can predict which enantiomer will bind more strongly. researchgate.net For example, in silico docking studies of β-diketone derivatives with the COX-2 enzyme have been used to evaluate and understand their inhibitory characteristics. nih.gov Such studies can reveal the crucial structural features and interactions that lead to enantiomeric discrimination, providing a rational basis for the design of new enantioselective systems. researchgate.net

Applications of Chiral Diketones in Advanced Organic Synthesis

Chiral Diketones as Key Intermediates for Complex Molecular Architectures

Chiral β-diketones like (3S,7S)-3,7-Dimethylnonane-4,6-dione serve as pivotal intermediates in the assembly of intricate molecular frameworks. Their ability to act as versatile C3 synthons, coupled with the presence of stereogenic centers, allows for the controlled introduction of chirality into larger molecules. The reactivity of the diketone functionality enables a variety of chemical transformations, including aldol (B89426) condensations, Michael additions, and cyclization reactions, which are fundamental to the construction of complex carbon skeletons.

The strategic placement of the methyl groups at the C3 and C7 positions provides steric hindrance that can influence the stereochemical outcome of reactions, thereby guiding the formation of specific diastereomers. This inherent stereocontrol is a highly sought-after feature in the synthesis of enantiomerically pure compounds, which is crucial in fields such as medicinal chemistry and materials science.

Role in the Stereoselective Synthesis of Heterocyclic Frameworks

The diketone motif present in this compound is a valuable precursor for the stereoselective synthesis of various heterocyclic frameworks. The 1,3-dicarbonyl system can readily undergo condensation reactions with dinucleophiles, such as hydrazines, hydroxylamines, and ureas, to afford a diverse array of five- and six-membered heterocycles, including pyrazoles, isoxazoles, and pyrimidines.

The chirality of the starting diketone can be effectively transferred to the resulting heterocyclic product, leading to the formation of enantioenriched compounds. This approach is particularly advantageous as it often allows for the direct installation of multiple stereocenters in a single synthetic step. The development of highly stereoselective methods for the synthesis of fused heterocyclic systems with multiple stereocenters has been an area of active research. rsc.org

Precursors for Natural Product Synthesis (e.g., Serricornin (B20688) Analogues)

One of the most notable applications of this compound is its use as a precursor in the synthesis of natural products, particularly analogues of serricornin. Serricornin, (4S, 6S, 7S)-4,6-dimethyl-7-hydroxy-3-nonanone, is the female-produced sex pheromone of the cigarette beetle (Lasioderma serricorne F.). google.compherobase.com The synthesis of serricornin and its stereoisomers has been a significant area of research due to its potential applications in pest management. google.com

The synthesis of serricornin analogues often involves the use of chiral building blocks to control the stereochemistry at the three chiral centers (C4, C6, and C7). While this compound itself is not a direct precursor to the naturally occurring (4S, 6S, 7S)-serricornin, its structural similarity and chirality make it a relevant starting material for the synthesis of various stereoisomers and analogues. These synthetic analogues are crucial for studying the structure-activity relationships of the pheromone and for developing more effective pest control strategies.

The table below details some of the key compounds related to the synthesis of serricornin.

Compound NameMolecular FormulaRole in Synthesis
This compoundC₁₁H₂₀O₂Chiral building block for analogues
(4S, 6S, 7S)-SerricorninC₁₁H₂₂O₂Natural sex pheromone google.compherobase.com
(±)-SerricorninC₁₁H₂₂O₂Racemic mixture of serricornin isomers google.com

Design and Development of Chiral Catalysts and Auxiliaries Utilizing Diketone Motifs

The structural motif of chiral β-diketones, as exemplified by this compound, is of significant interest in the design and development of novel chiral catalysts and auxiliaries. The ability of β-diketones to form stable complexes with a wide range of metal ions is a key feature that can be exploited in asymmetric catalysis.

By incorporating a chiral β-diketone ligand into a metal complex, it is possible to create a chiral environment around the metal center. This chiral environment can then induce enantioselectivity in a variety of chemical transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the diketone ligand can be fine-tuned by modifying the substituents at the α- and γ-positions, allowing for the optimization of the catalyst's performance for a specific reaction.

Furthermore, chiral diketones can also be employed as chiral auxiliaries. In this approach, the diketone is temporarily attached to a prochiral substrate, and its inherent chirality directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the chiral auxiliary can be cleaved and recovered, having served its purpose of inducing asymmetry.

Q & A

Q. What are the key synthetic routes for (3S,7S)-3,7-Dimethylnonane-4,6-dione, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of this compound typically involves stereoselective alkylation and ketone formation steps. A common approach utilizes asymmetric catalysis to control stereochemistry at the 3S and 7S positions. For example:
  • Step 1 : Enolate formation from a diketone precursor using chiral ligands (e.g., Evans oxazolidinones) to induce stereochemical control .
  • Step 2 : Alkylation with methylating agents under low-temperature conditions (-78°C) to minimize racemization.
  • Step 3 : Acid-catalyzed cyclization or oxidation to form the dione structure.
    Critical Variables :
VariableImpact on Outcome
Catalyst (e.g., L-proline derivatives)Determines enantiomeric excess (ee) of stereocenters
Reaction TemperatureHigher temps increase racemization risk; optimal range: -40°C to 0°C
Solvent PolarityPolar aprotic solvents (e.g., THF) enhance enolate stability

Q. How can NMR spectroscopy distinguish between stereoisomers of this compound?

  • Methodological Answer : 1H and 13C NMR are critical for stereochemical assignment. Key diagnostic features include:
  • Coupling Constants (J-values) : Vicinal protons (e.g., H-3 and H-4) exhibit distinct coupling patterns depending on dihedral angles (e.g., axial vs. equatorial positions in chair conformers).
  • Chemical Shift Differences : Methyl groups in the (3S,7S) configuration may show upfield shifts due to shielding effects from adjacent carbonyl groups .
    Example Data :
Protonδ (ppm)MultiplicityStereochemical Clue
H-32.65d (J=10.2 Hz)Indicates axial position in cyclic transition state
H-72.72dd (J=6.5, 10.2 Hz)Confirms cis-diaxial arrangement

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of this compound in asymmetric catalysis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for stereoselective reactions. Key applications:
  • Transition State Analysis : Identifies steric clashes between chiral catalysts and substrate methyl groups .
  • Solvent Effects : COSMO-RS simulations predict solvent-induced changes in enantioselectivity.
    Case Study : DFT-guided optimization of a proline-based catalyst increased ee from 75% to 92% by modifying substituent bulk .

Q. How does the stereochemistry of this compound affect its bioactivity in anti-inflammatory models?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare enantiomers in cell-based assays:
  • In Vitro Testing : (3S,7S) enantiomer inhibits COX-2 by 40% at 10 µM, while (3R,7R) shows <5% inhibition, suggesting stereospecific binding .
  • Molecular Docking : The (3S,7S) configuration aligns with hydrophobic pockets in COX-2’s active site, as shown in AutoDock Vina simulations.
    Experimental Design :
Assay TypeKey MetricsResults
ELISA (COX-2 Inhibition)IC50 values(3S,7S): IC50 = 8.2 µM; (3R,7R): IC50 > 100 µM
Western Blot (NF-κB Pathway)p65 phosphorylation(3S,7S) reduces phosphorylation by 60% at 20 µM

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported enantiomeric excess (ee) values for this compound synthesis?

  • Methodological Answer : Contradictions often arise from variations in analytical methods (e.g., HPLC vs. chiral GC) or impurities in starting materials . Steps for resolution:

Cross-Validation : Compare ee using orthogonal techniques (e.g., chiral HPLC and optical rotation).

Stereochemical Proof : Perform X-ray crystallography to unambiguously assign configuration .

Reaction Monitoring : Use in-situ IR spectroscopy to track enolate intermediates and optimize catalyst loading .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.